(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(oxan-2-yloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
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Overview
Description
The compound (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(oxan-2-yloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(oxan-2-yloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the oxan-2-yloxy group and other functional groups through reactions such as esterification, etherification, and reduction.
Stereoselective Synthesis: Ensuring the correct stereochemistry at various chiral centers through the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
The compound (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(oxan-2-yloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents such as PCC or Jones reagent.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4.
Reducing Agents: NaBH4, LiAlH4.
Catalysts: Chiral catalysts for stereoselective synthesis.
Solvents: Common organic solvents such as dichloromethane, ethanol, and toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
The compound (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(oxan-2-yloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(oxan-2-yloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to, modulating their activity.
Pathways Involved: Signaling pathways that are affected by the compound, leading to changes in cellular processes such as apoptosis, cell proliferation, and inflammation.
Properties
Molecular Formula |
C24H36O3 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(oxan-2-yloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C24H36O3/c1-23-12-10-17(27-22-5-3-4-14-26-22)15-16(23)6-7-18-19-8-9-21(25)24(19,2)13-11-20(18)23/h6,17-20,22H,3-5,7-15H2,1-2H3/t17-,18-,19-,20-,22?,23-,24-/m0/s1 |
InChI Key |
NIXXKMPUWREKQR-RULOFDISSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OC5CCCCO5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC5CCCCO5)C |
Origin of Product |
United States |
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